2-Pyridinol-1-oxide
Overview
Description
2-Pyridinol-1-oxide is an organic compound with the molecular formula C₅H₅NO₂ and a molecular weight of 111.10 g/mol . . This compound is characterized by the presence of a hydroxyl group and an N-oxide functional group attached to a pyridine ring. It is a white to light yellow crystalline solid that is soluble in water and various organic solvents .
Mechanism of Action
Target of Action
2-Pyridinol-1-oxide, also known as 2-Hydroxypyridine 1-oxide or 2-Hydroxypyridine-N-oxide, primarily targets transition metal ions . These ions play crucial roles in various biological processes, including enzymatic reactions, electron transfer, and oxygen transport .
Mode of Action
The compound interacts with its targets by forming stable chelate complexes . Chelation involves the binding of a metal ion with two or more atoms of the chelating agent, forming a ring-like structure. This interaction can alter the properties of the target metal ions, potentially influencing their biological functions .
Biochemical Pathways
For instance, it might affect enzymatic reactions that require metal ions as cofactors .
Pharmacokinetics
These properties are crucial in determining the bioavailability of the compound, influencing how it is absorbed and distributed in the body, how it is metabolized, and how it is excreted .
Result of Action
Given its ability to form chelate complexes with transition metal ions, it could potentially alter the functions of these ions at the molecular and cellular levels .
Action Environment
The environment can significantly influence the action, efficacy, and stability of this compound. Factors such as pH, temperature, and the presence of other substances can affect the compound’s ability to form chelate complexes with transition metal ions . .
Biochemical Analysis
Biochemical Properties
It is known to form stable chelate complexes with transition metal ions
Cellular Effects
It is known that it can influence cell function, including any impact on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
It is known to exert its effects at the molecular level, including any binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Dosage Effects in Animal Models
This could include any threshold effects observed in these studies, as well as any toxic or adverse effects at high doses .
Metabolic Pathways
This could also include any effects on metabolic flux or metabolite levels .
Transport and Distribution
This could include any transporters or binding proteins that it interacts with, as well as any effects on its localization or accumulation .
Subcellular Localization
This could include any targeting signals or post-translational modifications that direct it to specific compartments or organelles .
Preparation Methods
2-Pyridinol-1-oxide can be synthesized through several methods. One common synthetic route involves the reaction of pyridine with hydrogen peroxide in the presence of acetic acid at around 75°C . Another method involves the use of 2-chloropyridine, water, sodium tungstate, and concentrated sulfuric acid, followed by the addition of hydrogen peroxide . The reaction mixture is then neutralized, extracted, and crystallized to obtain the final product .
Chemical Reactions Analysis
2-Pyridinol-1-oxide undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. It can form stable chelate complexes with transition metal ions, making it useful in coordination chemistry . In oxidation reactions, it can be converted to 2-pyridone derivatives . Common reagents used in these reactions include hydrogen peroxide, sodium methoxide, and methyl toluene-9-sulfonate . The major products formed from these reactions are often pyridone derivatives and metal complexes .
Scientific Research Applications
2-Pyridinol-1-oxide has a wide range of applications in scientific research. In chemistry, it is used as a peptide coupling agent and a chelating agent for transition metals . In biology, it has been studied for its ability to remove iron ions from human transferrin, which has potential implications in the treatment of iron-related disorders . In medicine, it has been explored for its use in cancer chemotherapy, particularly in the synthesis of doxorubicin-peptide conjugates for prostate cancer treatment . Additionally, it has applications in the preservation of wood, where it is effective against degradation by white-rot fungi .
Comparison with Similar Compounds
2-Pyridinol-1-oxide can be compared with other pyridine derivatives such as 2-mercaptopyridine-N-oxide and 8-hydroxyquinoline . These compounds share similar chelating properties and antimicrobial activities. this compound is unique in its ability to form stable complexes with a wide range of metal ions and its specific applications in peptide synthesis and wood preservation . Other similar compounds include 1-Hydroxy-2-pyridone and 1-Hydroxy-2-pyridone-N-oxide .
Properties
IUPAC Name |
1-hydroxypyridin-2-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H5NO2/c7-5-3-1-2-4-6(5)8/h1-4,8H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SNUSZUYTMHKCPM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=O)N(C=C1)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H5NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70231622 | |
Record name | Hydroxypyridinone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70231622 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
111.10 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
822-89-9, 13161-30-3 | |
Record name | 1-Hydroxy-2-pyridone | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=822-89-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Hydroxypyridinone | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000822899 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 13161-30-3 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=406972 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Hydroxypyridinone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70231622 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-hydroxypyridine 1-oxide | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.032.804 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | Hydroxyl-2-pyridone | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.011.369 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | HYDROXYPYRIDINONE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/YO3915897S | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does 2-hydroxypyridine-N-oxide inhibit tyrosinase?
A1: 2-Hydroxypyridine-N-oxide (HOPNO) acts as a transition-state analog inhibitor for tyrosinase. [, , , ] It binds to the enzyme's dicopper center, mimicking the transition state of the substrate during the catalytic cycle. [, , , ] This binding prevents the enzyme from converting tyrosine to melanin, effectively inhibiting melanogenesis. [] Studies with tyrosinase functional models indicate that HOPNO can bind in either a bridging or chelating mode, depending on the dicopper center's geometry. [, ]
Q2: What are the downstream effects of tyrosinase inhibition by HOPNO?
A2: Inhibition of tyrosinase by HOPNO leads to a decrease in melanin production. [, ] This effect has implications for potential applications in dermocosmetics, such as skin-lightening agents, as well as in medical fields where tyrosinase activity plays a role. [, ]
Q3: What is the molecular formula and weight of 2-hydroxypyridine-N-oxide?
A3: The molecular formula of 2-hydroxypyridine-N-oxide is C5H5NO2, and its molecular weight is 111.10 g/mol.
Q4: What spectroscopic data is available for 2-hydroxypyridine-N-oxide?
A4: 2-Hydroxypyridine-N-oxide has been characterized using various spectroscopic techniques, including:
- NMR spectroscopy: 1H and 13C NMR studies have provided insights into the tautomeric behavior of HOPNO in solution. [, ] These studies confirm the predominance of the 1-hydroxypyridin-2-one tautomer. [, ]
- IR spectroscopy: IR spectroscopy helps identify characteristic functional groups, such as the N-oxide and hydroxyl groups in HOPNO. [, ]
- UV-Vis spectroscopy: UV-Vis spectroscopy has been employed to study the interaction of HOPNO with metal ions like vanadium. [, ]
- EPR spectroscopy: EPR spectroscopy has been used to investigate the binding of HOPNO to copper complexes, providing information about the coordination environment. [, ]
Q5: Can 2-hydroxypyridine-N-oxide act as a catalyst?
A6: Yes, 2-hydroxypyridine-N-oxide can serve as a ligand in catalytic systems. For instance, a tetraoxo-coordinated zinc complex utilizing 2-hydroxypyridine-N-oxide exhibits high catalytic activity in the cycloaddition of epoxides with carbon dioxide. [] This system efficiently produces cyclic carbonates even at atmospheric pressure, highlighting the potential of HOPNO-based catalysts in sustainable chemical transformations. []
Q6: How has computational chemistry been used to study 2-hydroxypyridine-N-oxide?
A7: Computational methods, including DFT calculations, have been instrumental in understanding the binding modes of HOPNO with tyrosinase and its model complexes. [, ] These studies provide valuable insights into the structural features responsible for the inhibitory activity of HOPNO and its derivatives. [, ] Additionally, theoretical calculations have been used to analyze the energetics of the N-O bond in HOPNO and its isomers. []
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